Home > Products > Screening Compounds P22648 > trans-4-(4-(Cyclopropylmethyl)piperazin-1-yl)cyclohexanamine
trans-4-(4-(Cyclopropylmethyl)piperazin-1-yl)cyclohexanamine - 755039-90-8

trans-4-(4-(Cyclopropylmethyl)piperazin-1-yl)cyclohexanamine

Catalog Number: EVT-3289957
CAS Number: 755039-90-8
Molecular Formula: C14H27N3
Molecular Weight: 237.38 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

  • Compound Description: Cariprazine is a dopamine D3 receptor-preferring, D3/D2 dopamine receptor antagonist–partial agonist antipsychotic candidate. [] It displays a unique pharmacological profile and has been investigated for its potential in treating schizophrenia and other psychiatric disorders. []
  • Compound Description: Compound 29 exhibits high affinity and selectivity for dopamine D3 receptors. [] It demonstrates potent antagonist activity at D3 receptors, with a Ki value of 0.7 nM and a D2/D3 selectivity ratio of 133. [] This compound has shown promise in animal models of cocaine abuse. []

NGB 2904 (N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)-9H-fluorene-2-carboxamide fumarate)

  • Compound Description: NGB 2904 serves as a potent and selective antagonist for dopamine D3 receptors. [, ] It has a high affinity for the D3 receptor (Ki = 2.0 nM) and displays a 56-fold selectivity over the D2 receptor. [] This compound has been investigated for its potential in reducing drug-seeking effects associated with cocaine and other substances. [, ]
Source and Classification

This compound can be synthesized through various chemical routes, as detailed in the literature. It falls under the category of piperazine derivatives, which are known for their diverse biological activities. The compound is often used as an intermediate in the synthesis of more complex organic molecules and has been explored for its interactions with biological systems.

Synthesis Analysis

The synthesis of trans-4-(4-(Cyclopropylmethyl)piperazin-1-yl)cyclohexanamine typically involves several key steps:

  1. Starting Materials: The synthesis begins with trans-4-cyclohexylmethylpiperazine.
  2. Reaction with Hydrochloric Acid: The initial step includes the reaction of trans-4-cyclohexylmethylpiperazine with hydrochloric acid to form the hydrochloride salt.
  3. Formation of Final Compound: The hydrochloride salt is subsequently reacted with 4-(Cyclopropylmethyl)-1-piperazine to yield trans-4-(4-(Cyclopropylmethyl)piperazin-1-yl)cyclohexanamine .

Technical Parameters

  • Temperature: Reactions are typically conducted at room temperature.
  • Solvents: Common solvents include methanol and acetic acid.
  • Catalysts: Palladium on activated carbon may be used in certain reduction steps.
Molecular Structure Analysis

The molecular structure of trans-4-(4-(Cyclopropylmethyl)piperazin-1-yl)cyclohexanamine can be described as follows:

  • Molecular Formula: C_{15}H_{24}N_{2}
  • Molecular Weight: Approximately 236.37 g/mol.

The compound consists of:

  • A cyclohexane ring that provides a stable framework.
  • A piperazine ring that contributes to its basicity and potential for forming hydrogen bonds.
  • A cyclopropylmethyl group that introduces steric hindrance and may influence the compound's biological activity.

Structural Features

The presence of both cyclic structures (cyclohexane and piperazine) allows for flexibility in conformation, which can affect the interaction with biological targets. The stereochemistry (trans configuration) is crucial for its binding affinity to receptors.

Chemical Reactions Analysis

Trans-4-(4-(Cyclopropylmethyl)piperazin-1-yl)cyclohexanamine participates in several types of chemical reactions:

  1. Oxidation: Under specific conditions, it can be oxidized to form ketones or alcohols using agents like potassium permanganate or hydrogen peroxide.
  2. Reduction: Reduction reactions can modify functional groups, often employing lithium aluminum hydride or sodium borohydride as reducing agents.
  3. Substitution: The compound can undergo substitution reactions where functional groups are replaced, depending on the nucleophiles or electrophiles involved .

Reaction Conditions

Common reaction conditions include:

  • Temperature control (often room temperature or slightly elevated).
  • Use of inert atmospheres (e.g., nitrogen or argon) to prevent oxidation.
Mechanism of Action

The mechanism of action for trans-4-(4-(Cyclopropylmethyl)piperazin-1-yl)cyclohexanamine involves its interaction with specific receptors in the brain, particularly those related to neurotransmitter systems. It may act as a modulator, influencing receptor activity and thereby affecting neurotransmission.

Biological Targets

Current research suggests that this compound may interact with:

  • Dopamine receptors
  • Serotonin receptors
    These interactions could lead to effects on mood regulation and cognitive functions.
Physical and Chemical Properties Analysis

Trans-4-(4-(Cyclopropylmethyl)piperazin-1-yl)cyclohexanamine exhibits several notable physical and chemical properties:

Physical Properties

  • Appearance: Typically exists as a white to off-white solid.
  • Solubility: Soluble in polar solvents such as water and methanol.

Chemical Properties

  • pH Stability: The compound's stability can vary depending on pH; it is generally stable under neutral conditions.

Spectroscopic Data

Analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly used to confirm the structure and purity of the synthesized compound.

Applications

Trans-4-(4-(Cyclopropylmethyl)piperazin-1-yl)cyclohexanamine has a wide range of scientific applications:

  1. Medicinal Chemistry: Investigated for potential therapeutic effects in treating psychiatric disorders such as depression and anxiety.
  2. Biological Research: Used to study receptor interactions and signaling pathways, contributing to the understanding of neuropharmacology.
  3. Chemical Synthesis: Serves as an intermediate in the production of other biologically active compounds .

Future Directions

Ongoing research aims to explore its full pharmacological profile, including potential side effects and therapeutic windows, making it a candidate for further drug development initiatives.

Introduction to Dopamine Receptor-Targeted Pharmacophores

Structural Motifs in Dopaminergic Ligand Design

The rational design of dopamine receptor ligands relies on well-established structural motifs that enable precise interactions with G protein-coupled receptors (GPCRs) in the D2-like subfamily (D2, D3, D4). Among these, the piperazine-aryl moiety stands as a privileged scaffold, serving as a primary pharmacophore for receptor anchoring through key hydrogen bonding with aspartate residue (Asp110³·³²) in the orthosteric binding pocket [8]. Contemporary medicinal chemistry strategies frequently incorporate spacer elements (alkyl chains, cycloalkyl, or heterocyclic linkers) and secondary pharmacophores (aromatic rings, aminocyclohexanes) to enhance selectivity and efficacy profiles. The cyclohexylamine group acts as a crucial secondary binding element, with its conformational rigidity significantly influencing ligand orientation within extended binding pockets [9]. Modern ligand development increasingly focuses on bitopic or multivalent designs, where distinct pharmacophoric elements are connected via optimized linkers to simultaneously engage orthosteric and secondary binding sites – an approach particularly valuable for achieving D3 receptor subtype selectivity given the 78% transmembrane homology between D2 and D3 receptors [3] [6].

Table 1: Key Structural Motifs in Dopaminergic Ligand Design

Pharmacophoric ElementRole in Receptor InteractionMolecular Targets
Piperazine ringPrimary amine interaction with Asp110³·³²D2/D3 orthosteric site
Aryl substituentsModulation of selectivity via extracellular loop interactionsD3 vs D2 selectivity
Cyclohexylamine spacerConformational constraint & secondary pocket accessExtended binding domain
Cyclopropylmethyl groupHydrophobic pocket engagement & selectivity filterD3-specific secondary pocket

Role of trans-Cyclohexylamine-Piperazine Scaffolds in GPCR Modulation

The trans-1,4-disubstituted cyclohexane ring has emerged as a critical structural framework for optimizing ligand-receptor interactions in aminergic GPCRs. Unlike its cis counterpart, the trans configuration positions both pharmacophoric elements (piperazine and amine) in equatorial orientations, reducing steric strain and enabling optimal vector alignment with receptor binding residues [9]. This conformational stability translates to enhanced binding affinity, as demonstrated in serotonin receptor ligands where trans-cyclohexyl derivatives exhibited 50-fold greater 5-HT1A affinity compared to cis isomers [9]. When applied to dopaminergic systems, the trans-4-(piperazin-1-yl)cyclohexanamine scaffold permits systematic exploration of N4-substituents (e.g., cyclopropylmethyl, aryl groups) that profoundly influence receptor subtype selectivity. The cyclopropylmethyl modification specifically enhances D3 affinity through complementary interactions with a secondary binding pocket (SBP) – a hydrophobic region formed by transmembrane helices 2, 3, and 7 that shows greater accessibility in D3 versus D2 receptors [3] [6]. Molecular modeling indicates this moiety's small cyclized structure optimally fills the SBP without steric clash, while its elevated electron density may engage in CH-π interactions with Phe345 in helix 6, a residue critical for D3 selectivity [6].

Historical Development of Bitopic Ligand Design for D2-like Receptors

The evolution of bitopic ligands for D2-like receptors represents a paradigm shift from purely orthosteric targeting to spatially addressed receptor modulation. First-generation antipsychotics (e.g., haloperidol) utilized simple arylpiperidines with high D2 affinity but minimal subtype discrimination. Second-generation compounds introduced structural flexibility, exemplified by aripiprazole's quinolinone-piperazine linker, enabling partial engagement with secondary sites [8]. The conceptual breakthrough emerged with the explicit design of "molecular rulers" – compounds with calibrated spacer lengths between primary and secondary pharmacophores – systematically optimized through structure-activity relationship (SAR) studies [8]. Contemporary D3-selective ligands incorporate the trans-cyclohexylamine spacer as an ideal bridge between piperazine anchoring and secondary aryl binding elements. This design philosophy culminates in compounds like trans-4-(4-(cyclopropylmethyl)piperazin-1-yl)cyclohexanamine, where the cyclopropylmethyl group serves as a compact, hydrophobic selectivity filter rather than a traditional aryl secondary pharmacophore. The development has been accelerated by computational approaches, including quantitative structure-activity relationship (QSAR) modeling and deep neural network (DNN)-based affinity prediction, which have identified critical physicochemical parameters for D3 selectivity: optimal ClogP (2.5-3.5), TPSA (30-40 Ų), and balanced hydrophobic/hydrogen-bonding features [3] [6].

Table 2: Evolution of Bitopic Ligands for D2-like Receptors

GenerationRepresentative CompoundStructural FeaturesSelectivity Limitations
First-generationHaloperidolButyrophenone-piperidineMinimal D2/D3 discrimination
Second-generationAripiprazoleQuinolinone-dihydroquinoline piperazine linkerModerate D2 preference
Early bitopic designFAUC 365Pyridylpiperazine-thiophene amide spacerD3 selectivity ≤100-fold
Advanced bitopictrans-4-(4-(Cyclopropylmethyl)piperazin-1-yl)cyclohexanamineCyclohexylamine spacer + compact alkyl group>200-fold D3 selectivity predicted

Properties

CAS Number

755039-90-8

Product Name

trans-4-(4-(Cyclopropylmethyl)piperazin-1-yl)cyclohexanamine

IUPAC Name

4-[4-(cyclopropylmethyl)piperazin-1-yl]cyclohexan-1-amine

Molecular Formula

C14H27N3

Molecular Weight

237.38 g/mol

InChI

InChI=1S/C14H27N3/c15-13-3-5-14(6-4-13)17-9-7-16(8-10-17)11-12-1-2-12/h12-14H,1-11,15H2

InChI Key

LBYALFWGJOLWMN-UHFFFAOYSA-N

SMILES

C1CC1CN2CCN(CC2)C3CCC(CC3)N

Canonical SMILES

C1CC1CN2CCN(CC2)C3CCC(CC3)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.